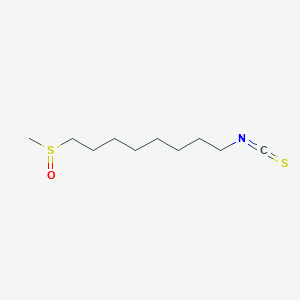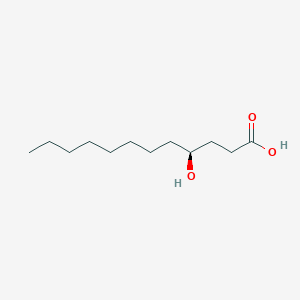
7-Deaza-2'-deoxyxanthosine
Vue d'ensemble
Description
7-Deaza-2’-deoxyxanthosine is a modified nucleoside analog that has garnered significant interest in the fields of chemistry and biology. This compound is structurally similar to 2’-deoxyxanthosine but with a nitrogen atom replaced by a carbon atom at the seventh position of the purine ring. This modification imparts unique properties to the compound, making it a valuable tool in various scientific applications.
Mécanisme D'action
Target of Action
7-Deaza-2’-deoxyxanthosine (7-deaza-dX) is a purine analogue of thymidine . It primarily targets DNA, specifically the poly-purine DNA sequences . It forms non-standard base pairs with a 2,4-diaminopyrimidine nucleoside analogue .
Mode of Action
7-Deaza-2’-deoxyxanthosine interacts with its targets by forming triple helices in an anti-parallel orientation with respect to the poly-purine strand of the target DNA . It forms dzaX:AT triplets . This interaction results in increased stability of the oligodeoxynucleotides (ODNs) hybridized to RNA .
Biochemical Pathways
The modified nucleosides 2’-deoxy-7-cyano- and 2’-deoxy-7-amido-7-deazaguanosine (dPreQ0 and dADG, respectively) recently discovered in DNA are the products of the bacterial queuosine tRNA modification pathway . This pathway involves the dpd gene cluster, which encodes proteins that comprise the elaborate Dpd restriction–modification system present in diverse bacteria .
Pharmacokinetics
It’s known that the compound shows high affinity to the target sequence under physiological k+ and mg++ concentrations and at ph 72 . The substitution of 7-deaza-2’-deoxyguanosine for G substantially decreases the capacity of the ODNs to form triple helices under physiological conditions .
Result of Action
The result of the action of 7-Deaza-2’-deoxyxanthosine is an increased stability of the ODNs hybridized to RNA . An ODN containing pdG is approximately 6 times more active than the unmodified ODN . This increased potency is the result of a decreased rate of intracellular dissociation of the double helix .
Action Environment
The action of 7-Deaza-2’-deoxyxanthosine is influenced by environmental factors such as the presence of monovalent salts. In the absence of added monovalent salts, both ODNs show high affinity to the target sequence . The compound may be unique in its ability to enhance triple helix formation in the anti-parallel motif .
Analyse Biochimique
Biochemical Properties
7-Deaza-2’-deoxyxanthosine plays a crucial role in biochemical reactions, particularly in the context of DNA and RNA interactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, 7-Deaza-2’-deoxyxanthosine can form non-standard base pairs with 2,4-diaminopyrimidine nucleoside analogs, which can affect the stability and structure of DNA triplexes . Additionally, enzymes such as DNA polymerases and reverse transcriptases can incorporate 7-Deaza-2’-deoxyxanthosine into growing DNA chains, which can influence the fidelity and efficiency of DNA synthesis .
Cellular Effects
The effects of 7-Deaza-2’-deoxyxanthosine on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 7-Deaza-2’-deoxyxanthosine has been shown to affect the formation of DNA triplexes, which can impact gene regulation and expression . Additionally, its incorporation into DNA can lead to changes in cellular metabolism by affecting the activity of enzymes involved in DNA synthesis and repair .
Molecular Mechanism
The molecular mechanism of action of 7-Deaza-2’-deoxyxanthosine involves several key interactions at the molecular level. This compound can bind to DNA and RNA, forming non-standard base pairs that can influence the structure and function of nucleic acids . Additionally, 7-Deaza-2’-deoxyxanthosine can inhibit or activate enzymes involved in DNA synthesis and repair, such as DNA polymerases and reverse transcriptases . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Deaza-2’-deoxyxanthosine can change over time. This compound is relatively stable, but it can undergo degradation under certain conditions. Long-term studies have shown that 7-Deaza-2’-deoxyxanthosine can have lasting effects on cellular function, particularly in the context of DNA synthesis and repair . In vitro and in vivo studies have demonstrated that the stability and degradation of 7-Deaza-2’-deoxyxanthosine can influence its efficacy and impact on cellular processes .
Dosage Effects in Animal Models
The effects of 7-Deaza-2’-deoxyxanthosine vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects on DNA synthesis and repair, while high doses can lead to toxic or adverse effects . For example, in mouse models, 7-Deaza-2’-deoxyxanthosine has been shown to protect against viral infections at low doses, but high doses can result in toxicity and adverse effects on cellular function .
Metabolic Pathways
7-Deaza-2’-deoxyxanthosine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by affecting the activity of enzymes involved in DNA synthesis and repair . Additionally, 7-Deaza-2’-deoxyxanthosine can be metabolized by enzymes in the queuosine tRNA modification pathway, which can impact its efficacy and function .
Transport and Distribution
The transport and distribution of 7-Deaza-2’-deoxyxanthosine within cells and tissues are critical for its function. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . Additionally, 7-Deaza-2’-deoxyxanthosine can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 7-Deaza-2’-deoxyxanthosine can affect its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 7-Deaza-2’-deoxyxanthosine can localize to the nucleus, where it can influence DNA synthesis and repair .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Deaza-2’-deoxyxanthosine typically involves the glycosylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine . The process begins with the protection of the nucleobase, followed by glycosylation with a protected sugar moiety. Subsequent deprotection steps yield the desired nucleoside. The reaction conditions often involve the use of strong bases and organic solvents to facilitate the glycosylation and deprotection steps .
Industrial Production Methods: While specific industrial production methods for 7-Deaza-2’-deoxyxanthosine are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Deaza-2’-deoxyxanthosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the nucleoside, potentially altering its properties.
Substitution: The nucleoside can undergo substitution reactions, where specific atoms or groups are replaced with others, leading to new analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, iodine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while substitution reactions can produce halogenated or aminated analogs .
Applications De Recherche Scientifique
7-Deaza-2’-deoxyxanthosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of modified oligonucleotides and nucleic acid analogs.
Medicine: Research has explored its potential as an antiviral agent, particularly against viruses like Zika.
Industry: The nucleoside analog is used in the development of diagnostic tools and therapeutic agents.
Comparaison Avec Des Composés Similaires
7-Deaza-2’-deoxyguanosine: Another modified nucleoside with a similar structure but different biological properties.
2’-Deoxyxanthosine: The parent compound, which is more prone to hydrolysis under physiological conditions.
7-Deaza-2’-deoxyadenosine: A related nucleoside analog with distinct applications in antisense oligonucleotide research.
Uniqueness: 7-Deaza-2’-deoxyxanthosine is unique due to its ability to form stable triplex structures and its potential antiviral properties . Its modified structure imparts increased stability compared to other nucleosides, making it a valuable tool in various research applications .
Propriétés
IUPAC Name |
7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c15-4-7-6(16)3-8(19-7)14-2-1-5-9(14)12-11(18)13-10(5)17/h1-2,6-8,15-16H,3-4H2,(H2,12,13,17,18)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCOIQLTGGBRJE-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C2NC(=O)NC3=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2NC(=O)NC3=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473816 | |
| Record name | 7-Deaza-2'-deoxyxanthosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96022-82-1 | |
| Record name | 7-Deaza-2'-deoxyxanthosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-methoxyphenyl)methyl]-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B1244042.png)



![3-[(2E)-2-[(4-benzoyloxy-3-ethoxyphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B1244049.png)
![1,2-Dithiolane-3-pentanamide, N-[2-(dimethylamino)ethyl]-](/img/structure/B1244050.png)


![2-Hydroxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one](/img/structure/B1244053.png)
![(2s,3r,4s)-6-Amino-4-[n-(4-chlorophenyl)-n-(2-methyl-2h-tetrazol-5-ylmethyl)amino]-3,4-dihydro-2-dimethoxymethyl-3-hydroxy-2-methyl-2h-1-benzopyran](/img/structure/B1244054.png)



![2-{[(4-METHYLPIPERAZINO)METHYLENE]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE](/img/structure/B1244065.png)
